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molecular formula C7H8BrNO2 B1527715 2-[(3-Bromopyridin-2-yl)oxy]ethanol CAS No. 1248969-35-8

2-[(3-Bromopyridin-2-yl)oxy]ethanol

Cat. No. B1527715
M. Wt: 218.05 g/mol
InChI Key: OYHCSVAQQLLOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079866B2

Procedure details

Sodium hydride (1.6 g, 42 mmol) was added to cooled (ice-water bath) ethane-1,2-diol (5 mL) and the resulting mixture stirred at rt for 30 min before adding 3-bromo-2-chloropyridine (2.0 g, 100 mmol). The mixture was then heated at 130° Celsius under a N2 atmosphere overnight before cooling to rt and subjecting the reaction mixture to FCC purification to afford the title compound. 1H NMR (400 MHz, CDCl3) δ 8.05 (dd, J=4.9, 1.7, 1H), 7.82 (dd, J=7.6, 1.7, 1H), 6.80 (dd, J=7.6, 4.9, 1H), 4.54-4.50 (m, 2H), 3.97 (dd, J=8.8, 5.5, 2H), 3.18 (t, J=5.8, 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:5](Cl)=[N:6][CH:7]=[CH:8][CH:9]=1.[CH2:11]([OH:14])[CH2:12][OH:13]>>[Br:3][C:4]1[C:5]([O:13][CH2:12][CH2:11][OH:14])=[N:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(CO)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 130° Celsius under a N2 atmosphere overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to rt
CUSTOM
Type
CUSTOM
Details
to FCC purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NC=CC1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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